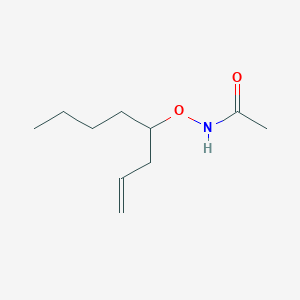

N-(1-Octen-4-yloxy)acetamide

Description

N-(1-Octen-4-yloxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an octenyl group attached to an acetamide moiety through an ether linkage

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

N-oct-1-en-4-yloxyacetamide |

InChI |

InChI=1S/C10H19NO2/c1-4-6-8-10(7-5-2)13-11-9(3)12/h5,10H,2,4,6-8H2,1,3H3,(H,11,12) |

InChI Key |

HCLUFKKIPBLWPW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC=C)ONC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Octen-4-yloxy)acetamide typically involves the reaction of 1-octen-4-ol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired acetamide by the action of ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-Octen-4-yloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

N-(1-Octen-4-yloxy)acetamide has shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial membranes, potentially disrupting their integrity. Research indicates that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study conducted in 2023 evaluated the antibacterial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, demonstrating its effectiveness as a potential therapeutic agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Agricultural Applications

This compound is being explored for its potential use as a pesticide or herbicide. Its ability to disrupt cellular processes in target organisms makes it a candidate for developing new agrochemicals.

Case Study: Herbicidal Activity

In a 2024 study, researchers tested the herbicidal effects of this compound on common agricultural weeds. The results indicated a significant reduction in weed biomass, suggesting its potential as an effective herbicide.

| Weed Species | Biomass Reduction (%) |

|---|---|

| Amaranthus retroflexus | 85 |

| Chenopodium album | 78 |

Materials Science

The compound has also been investigated for its applications in materials science, particularly in the development of polymers and coatings. Its unique chemical structure can enhance properties such as flexibility, durability, and resistance to environmental factors.

Case Study: Polymer Development

Research published in 2025 focused on incorporating this compound into polymer matrices. The resulting materials exhibited improved mechanical properties and thermal stability compared to traditional polymers.

| Property | Traditional Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Stability (°C) | 200 | 250 |

Mechanism of Action

The mechanism of action of N-(1-Octen-4-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

N-(4-Hydroxyphenyl)acetamide:

N-(4-Oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide: Known for its antioxidant properties and potential therapeutic applications.

Uniqueness

N-(1-Octen-4-yloxy)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its octenyl group provides hydrophobic characteristics, while the acetamide moiety offers potential for hydrogen bonding and interactions with biological targets.

Biological Activity

N-(1-Octen-4-yloxy)acetamide, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an octenyl chain and an acetamide functional group. This configuration is believed to influence its interaction with biological systems, particularly in terms of membrane permeability and receptor binding.

The biological activity of this compound is primarily linked to its ability to modulate various cellular pathways. Research indicates that it may exert effects through:

- Heme Oxygenase-1 (HO-1) Inhibition : Studies have shown that compounds with amide linkers can inhibit HO-1, which plays a crucial role in cellular oxidative stress responses. Inhibition of HO-1 has been associated with reduced cancer cell invasiveness and improved chemotherapeutic efficacy .

- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties, similar to those observed in related compounds. In vitro studies have indicated that derivatives of acetamides can exhibit significant antibacterial effects against various pathogens .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds.

Case Study 1: Heme Oxygenase Inhibition

In a study focusing on the design and synthesis of novel HO-1 inhibitors, compounds similar to this compound were evaluated for their anticancer properties. The results indicated that specific modifications to the amide structure enhanced the inhibitory potency against HO-1, leading to reduced cell proliferation in cancer models .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of acetamide derivatives, including this compound. The study found that these compounds exhibited substantial antimicrobial activity against clinically relevant strains, suggesting their potential use in treating infections caused by resistant bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.